5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one 5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0896149
InChI: InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21?
SMILES: CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3
Molecular Formula: C21H20N2O3S
Molecular Weight: 380.5 g/mol

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0896149

Molecular Formula: C21H20N2O3S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Allyl-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H20N2O3S
Molecular Weight 380.5 g/mol
IUPAC Name (5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H20N2O3S/c1-4-8-15-11-14(12-17(26-3)19(15)24)13-18-20(25)23(2)21(27-18)22-16-9-6-5-7-10-16/h4-7,9-13,24H,1,8H2,2-3H3/b18-13+,22-21?
Standard InChI Key FHMHAKHMSNXNKW-CTNAHEIOSA-N
Isomeric SMILES CN1C(=O)/C(=C\C2=CC(=C(C(=C2)OC)O)CC=C)/SC1=NC3=CC=CC=C3
SMILES CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3
Canonical SMILES CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)CC=C)SC1=NC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator